
4-Cyanobenzenesulfonyl chloride
Overview
Description
4-Cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClNO2S. It is a derivative of benzenesulfonyl chloride, where a cyano group is attached to the benzene ring. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to 4-cyanobenzenesulfonic acid under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and other strong oxidizers are used for oxidation reactions
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Alcohols and Thiols: Formed from substitution reactions with alcohols and thiols
Scientific Research Applications
Pharmaceutical Development
4-Cyanobenzenesulfonyl chloride serves as an intermediate in the synthesis of sulfonamide compounds, which are known for their potent inhibitory activity against ribonucleotide reductase. These compounds have potential applications as antitumor agents and in treating other diseases related to ribonucleotide metabolism .
Organic Synthesis
This compound is widely used in organic chemistry for the synthesis of various pharmaceuticals and agrochemicals. It acts as a key building block for creating more complex molecules through nucleophilic substitution reactions .
Protecting Group in Organic Reactions
In synthetic organic chemistry, this compound is employed as a protecting group for amines during chemical transformations. This application allows for selective reactions without interfering with other functional groups present in the molecule .
Case Study 1: Antitumor Activity
Research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit significant antitumor activity by inhibiting ribonucleotide reductase. A study published in the Journal of Organic Chemistry highlighted the effectiveness of these compounds against various cancer cell lines, indicating their potential for therapeutic use .
Case Study 2: Synthesis of Amine Protecting Groups
A study published in ACS Publications explored the use of 4-cyanobenzenesulfonamides as protecting groups for secondary amines. The research found that these derivatives could be cleaved back to the parent amines under mild conditions, showcasing their utility in multi-step syntheses .
Data Table: Comparison of Synthetic Routes
Method | Steps | Yield (%) | Safety Considerations |
---|---|---|---|
Diazotization | Multiple | Variable | High risk of genotoxic impurities |
Sulfide Reaction | Three | 43.03 | Low toxicity, simple raw materials |
Mechanism of Action
The mechanism of action of 4-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile involved. The cyano group can also participate in various reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
- 4-Chlorobenzenesulfonyl Chloride
- 4-Bromobenzenesulfonyl Chloride
- 4-Fluorobenzenesulfonyl Chloride
- 2,4-Dichlorobenzenesulfonyl Chloride
Comparison: 4-Cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other benzenesulfonyl chlorides. The cyano group can participate in additional reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-Cyanobenzenesulfonyl chloride (CBSC) is a sulfonamide derivative with a notable presence in medicinal chemistry. Its structure includes a cyanide group, which is known for enhancing biological activity through various mechanisms. This article delves into the biological activity of CBSC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNOS
- Molecular Weight : 195.63 g/mol
- Melting Point : 107-111 °C
CBSC exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential implications in drug metabolism and interactions. Additionally, it acts as a substrate for P-glycoprotein (P-gp), indicating possible effects on drug absorption and distribution .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds containing the benzenesulfonyl moiety. In particular, derivatives of CBSC have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The presence of electron-withdrawing groups, like the cyano group in CBSC, enhances this inhibitory effect compared to other derivatives .
Cytotoxicity and Antimicrobial Activity
CBSC has shown potential cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7), where it exhibited dose-dependent cytotoxicity. This suggests its utility in developing novel anticancer agents .
Moreover, CBSC has been evaluated for antimicrobial properties. Preliminary tests indicate effectiveness against certain bacterial strains, positioning it as a candidate for further exploration in antimicrobial therapy .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, four derivatives of benzenesulfonyl compounds, including CBSC, were synthesized and tested for their anti-inflammatory activity. The results indicated that compounds with strong electron-withdrawing substituents significantly inhibited IL-6 and TNF-α secretion compared to controls. This study underscores the potential of CBSC in therapeutic applications targeting inflammatory diseases .
Case Study 2: Anticancer Properties
A study involving the application of CBSC on MCF-7 breast cancer cells revealed that treatment with varying concentrations led to a marked reduction in cell viability. The mechanism was attributed to apoptosis induction, suggesting that CBSC could be developed into an effective anticancer agent .
Data Summary
Property | Value |
---|---|
Chemical Structure | Chemical Structure |
CYP Inhibition | CYP1A2 (Yes), Other CYPs (No) |
P-gp Substrate | Yes |
Anti-inflammatory Activity | Significant inhibition of IL-6 and TNF-α |
Cytotoxicity | Dose-dependent against MCF-7 |
Antimicrobial Activity | Effective against select bacteria |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 4-cyanobenzenesulfonyl chloride, and how is purity achieved?
- Methodological Answer : The compound is synthesized via chlorination of 4-(benzylthio)benzonitrile using N-chlorosuccinimide (NCS) in a mixed acetic acid/water solvent system (0–35°C, 2 hours). Post-reaction, the crude product is purified via column chromatography (15–20% EtOAc in hexanes), yielding 78% pure product as a white solid . Key considerations include temperature control during NCS addition and solvent ratios to minimize side reactions.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its sulfonyl chloride reactivity and potential toxicity:
- Use impervious gloves, tightly sealed goggles, and a lab coat to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of vapors .
- Quench residual reagents with ice-cold water and dispose of waste via certified chemical disposal services .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear magnetic resonance (NMR) is standard for structural confirmation. For example, NMR (400 MHz, CD) resolves aromatic protons (δ 6.32–7.71 ppm), while NMR confirms nitrile (C≡N) and sulfonyl (SO) functional groups. Elemental analysis (e.g., C, H, N) validates purity (>95%) .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed C–H arylations?
- Methodological Answer : In Pd-catalyzed reactions, it acts as an arylating agent for indole derivatives. For example, coupling with 3-bromo-1-(2-bromobenzyl)indole under Pd(OAc)/PPh catalysis yields biaryl products (62% yield). Key parameters include ligand choice (e.g., XPhos), solvent (toluene), and temperature (110°C) to enhance cross-coupling efficiency .
Q. What strategies resolve contradictions in reported reaction yields (e.g., 62% vs. 78%)?
- Methodological Answer : Yield discrepancies arise from:
- Catalyst loading : Higher Pd(OAc) (5 mol%) improves turnover in sterically hindered systems .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
- Substrate pre-activation : Sonication or microwave-assisted mixing may reduce side-product formation .
Q. How can the compound’s stability under varying storage conditions affect experimental reproducibility?
- Methodological Answer : Hygroscopic degradation is mitigated by storing the compound under inert gas (N) at 2–8°C. Periodic FT-IR analysis monitors SOCl hydrolysis to sulfonic acid, which alters reactivity in nucleophilic substitutions .
Q. What are the limitations of using this compound in multi-step syntheses?
- Methodological Answer :
- Competitive reactivity : The nitrile group may participate in unintended cycloadditions or reductions.
- Byproduct formation : Trace HCl from sulfonyl chloride hydrolysis can protonate sensitive intermediates (e.g., Grignard reagents). Use of scavengers (e.g., molecular sieves) is recommended .
Q. Key Research Considerations
Properties
IUPAC Name |
4-cyanobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMFYTQPPBBKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197912 | |
Record name | p-Cyanobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49584-26-1 | |
Record name | NSC 210267 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049584261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49584-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cyanobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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